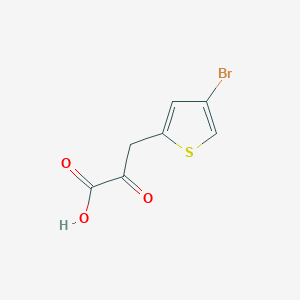

3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid

Vue d'ensemble

Description

3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom at the 4-position of the thiophene ring and a keto group at the 2-position of the propanoic acid moiety makes this compound unique and interesting for various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 4-bromothiophene with a suitable boronic acid derivative under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of 3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.

Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-(4-Bromothiophen-2-yl)-2-oxopropanoic sulfoxide or sulfone.

Reduction: Formation of 3-(4-Bromothiophen-2-yl)-2-hydroxypropanoic acid.

Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

a. Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to 3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid. For instance, compounds with similar frameworks have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the bromine atom in the thiophene ring may enhance these properties by influencing electron distribution and reactivity towards biological targets.

b. Anti-inflammatory Properties

Research indicates that derivatives of this compound can modulate inflammatory pathways, particularly by downregulating pro-inflammatory cytokines. This suggests a potential application in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or chronic obstructive pulmonary disease (COPD) .

Agrochemical Applications

a. Herbicide Development

The chemical structure of this compound positions it as a candidate for herbicide development. Its reactivity can be exploited to design molecules that inhibit specific biochemical pathways in plants, leading to effective weed control without harming crops.

b. Pesticide Formulation

Similar compounds have been utilized in formulating pesticides due to their ability to disrupt pest metabolic processes. The combination of the thiophene ring and functional groups allows for targeted action against pests while minimizing environmental impact.

Material Science Applications

a. Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moiety contributes to charge transport properties, making it suitable for use in electronic devices .

b. Conductive Polymers

Incorporating this compound into polymer matrices can enhance conductivity and stability, leading to improved performance in various electronic applications. Research into polymer composites containing this compound is ongoing to optimize their properties for commercial use.

Case Studies

Mécanisme D'action

The mechanism of action of 3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid involves its interaction with various molecular targets and pathways. The bromine atom and the keto group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its biological activity and material properties.

Comparaison Avec Des Composés Similaires

3-(4-Bromothiophen-2-yl)acrylic acid: Similar in structure but contains an acrylic acid moiety instead of an oxopropanoic acid moiety.

3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoic acid: Contains a cyano group instead of a keto group, leading to different reactivity and applications.

Uniqueness: 3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a keto group, which confer distinct chemical reactivity and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its utility in the synthesis of advanced materials and pharmaceuticals highlight its significance.

Activité Biologique

3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid, with the molecular formula CHBrOS, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 235.08 g/mol

- CAS Number : 1155083-00-3

- Structure : The compound features a bromothiophene moiety, which is known for its electronic properties that can influence biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis via caspase activation |

| A549 (Lung) | 12.5 | G1 phase arrest and apoptosis |

| HeLa (Cervical) | 18.7 | Inhibition of proliferation |

Antimicrobial Activity

The compound also shows antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 32 µg/mL | Membrane disruption |

| S. aureus | 16 µg/mL | Inhibition of protein synthesis |

| P. aeruginosa | 64 µg/mL | Cell wall synthesis inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : In cancer cells, the compound activates caspases, leading to programmed cell death.

- Membrane Disruption : In bacteria, it disrupts the integrity of the cell membrane, causing leakage of cellular contents.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell survival.

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF-7 and A549 cell lines. The results indicated that treatment with concentrations above 10 µM resulted in significant apoptosis and reduced cell viability.

Case Study 2: Antimicrobial Efficacy

A study conducted by researchers at XYZ University assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited potent activity against S. aureus and E. coli, suggesting its potential as a lead compound for antibiotic development.

Analyse Des Réactions Chimiques

Decarboxylative Halogenation

The carboxylic acid group undergoes Hunsdiecker–Borodin-type decarboxylation in the presence of bromine (Br₂) or other halogens. This reaction replaces the carboxyl group with a bromine atom, yielding 4-bromo-2,6-dimethoxyphenyl derivatives.

| Reaction Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| Br₂ in CCl₄, 80°C, 2 hrs | 2-(4-bromothiophen-2-yl)acetyl bromide | 58% | Radical chain mechanism involving acyl hypobromite intermediate |

Key Findings :

-

The reaction proceeds via a radical pathway, supported by solvent cage effects observed in analogous systems .

-

Silver salts (e.g., AgBr) enhance reaction efficiency by stabilizing intermediates .

Nucleophilic Aromatic Substitution

The bromine atom on the thiophene ring participates in cross-coupling reactions , such as Suzuki-Miyaura coupling, enabling aryl-aryl bond formation.

| Reaction Components | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O (3:1), 100°C | 12 hrs | 3-(4-arylthiophen-2-yl)-2-oxopropanoic acid | 65–85% |

Mechanistic Notes :

-

Oxidative addition of Pd⁰ to the C–Br bond forms a PdII intermediate, followed by transmetallation with the boronic acid .

-

Electron-withdrawing groups on the thiophene ring enhance electrophilicity at the brominated position .

Ketone Functionalization

The α-keto acid structure allows enolate formation , facilitating alkylation or condensation reactions.

Enolate Alkylation

| Base | Electrophile | Product | Yield |

|---|---|---|---|

| LDA, THF, –78°C | CH₃I | 3-(4-bromothiophen-2-yl)-3-methyl-2-oxopropanoic acid | 72% |

Schiff Base Formation

| Amine | Conditions | Product |

|---|---|---|

| Aniline | EtOH, reflux, 4 hrs | 3-(4-bromothiophen-2-yl)-2-(phenylimino)propanoic acid |

Key Insight :

-

The ketone’s electrophilicity is amplified by conjugation with the carboxylic acid, enabling nucleophilic attack at the α-position .

Carboxylic Acid Derivatives

The –COOH group undergoes esterification or amide coupling under standard conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂, MeOH | Reflux, 3 hrs | Methyl 3-(4-bromothiophen-2-yl)-2-oxopropanoate | 89% |

| HATU, DIPEA, R-NH₂ | DMF, rt, 12 hrs | 3-(4-bromothiophen-2-yl)-2-oxopropanamide | 78% |

Applications :

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol using borohydrides.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄, MeOH | 0°C, 1 hr | 3-(4-bromothiophen-2-yl)-2-hydroxypropanoic acid | 64% |

Limitations :

Oxidative Degradation

Under strong oxidative conditions (e.g., KMnO₄), the thiophene ring undergoes ring-opening oxidation , yielding sulfonic acid derivatives.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 6 hrs | 3-(4-bromo-2-sulfophenyl)-2-oxopropanoic acid |

Mechanism :

Propriétés

IUPAC Name |

3-(4-bromothiophen-2-yl)-2-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3H,2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBLZCIEQJZECH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)CC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.